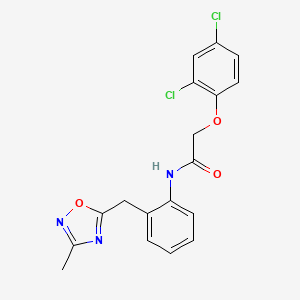![molecular formula C18H27N7O2 B2495902 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919034-97-2](/img/no-structure.png)
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N7O2 and its molecular weight is 373.461. The purity is usually 95%.
BenchChem offers high-quality 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:
Antitumor Activity
This compound has shown significant potential in antitumor research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. It has been particularly effective against central nervous system (CNS) cancers, exhibiting substantial growth inhibition and total growth inhibition metrics .
Electrochemical Behavior
The electrochemical properties of this compound have been explored using cyclic voltammetry. This technique has been employed to study its oxidation and reduction behavior at glassy carbon electrodes. Such studies are crucial for understanding the compound’s redox properties, which can be applied in developing electrochemical sensors and other analytical tools .
Crystal Structure Analysis
The detailed crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions. This information is valuable for rational drug design and understanding the compound’s physicochemical properties .
Synthesis of Derivatives
This compound serves as a key intermediate in the synthesis of various derivatives, which are used in medicinal chemistry. For example, it has been used to synthesize benzimidazole derivatives, which have applications in treating various diseases .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are employed as intermediates in the development of drugs for animal health. These derivatives have shown efficacy in treating infections and other conditions in animals .
Pharmaceutical Intermediates
The compound is also used as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for the creation of complex molecules that can be used in drug development for various therapeutic areas .
Antimicrobial Activity
Research has indicated that this compound and its derivatives possess antimicrobial properties. They have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth .
CNS Drug Development
Given its effectiveness against CNS cancer cell lines, this compound is being investigated for its potential in developing drugs targeting the central nervous system. This includes treatments for neurodegenerative diseases and other CNS disorders .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,6-diamino-7-methylpurine-9(8H)-one with ethyl 4-(2-chloroethyl)piperazine-1-carboxylate followed by cyclization with acetic anhydride and trimethylorthoformate.", "Starting Materials": [ "2,6-diamino-7-methylpurine-9(8H)-one", "ethyl 4-(2-chloroethyl)piperazine-1-carboxylate", "acetic anhydride", "trimethylorthoformate" ], "Reaction": [ "Step 1: Ethyl 4-(2-chloroethyl)piperazine-1-carboxylate is reacted with 2,6-diamino-7-methylpurine-9(8H)-one in the presence of a base such as potassium carbonate to form the intermediate 8-(2-(4-ethylpiperazin-1-yl)ethyl)-2,6-diamino-7-methylpurine-9(8H)-one.", "Step 2: The intermediate is then cyclized with acetic anhydride and trimethylorthoformate to form the final compound, 8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS番号 |
919034-97-2 |
製品名 |
8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C18H27N7O2 |
分子量 |
373.461 |
IUPAC名 |
6-[2-(4-ethylpiperazin-1-yl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H27N7O2/c1-5-22-6-8-23(9-7-22)10-11-24-12(2)13(3)25-14-15(19-17(24)25)21(4)18(27)20-16(14)26/h5-11H2,1-4H3,(H,20,26,27) |
InChIキー |
GJPHSANXQWQUNP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



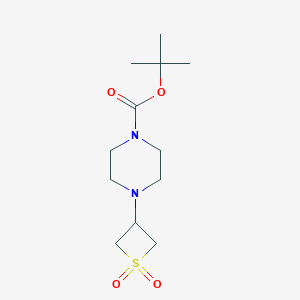
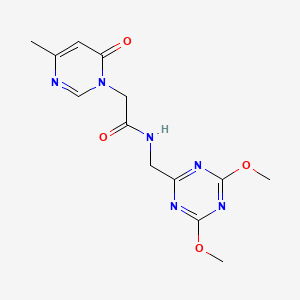
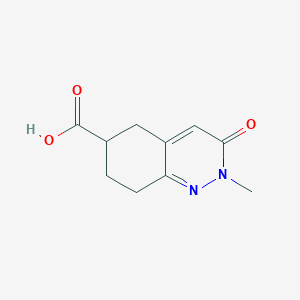
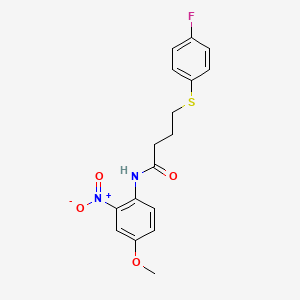
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)
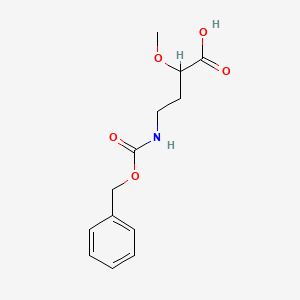
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)


